Galidesivir
Übersicht
Beschreibung
Synthesis Analysis
The cellular kinase phosphorylates Galidesivir into a triphosphate. This modified triphosphate is mistakenly regarded as natural triphosphate by the virus’s RNA polymerase .Molecular Structure Analysis
Galidesivir is a potent viral RNA-dependent RNA polymerase inhibitor . The structure–activity analysis showed that Galidesivir triphosphate exhibits more inhibitor activity against RdRp (PDB ID: 7BV2) by forming an attractive charge interaction with Mg 2+ 1005, U20, and ARG553 .Chemical Reactions Analysis
Galidesivir has shown broad-spectrum action in vitro with EC 50 ranging from 3 to 68 μM against approximately 20 RNA viruses in nine distinct categories, including flaviviruses, paramyxoviruses, bunyaviruses, arenaviruses .Physical And Chemical Properties Analysis
The physico-chemical properties of Galidesivir were studied using Density Functional Theory .Wissenschaftliche Forschungsanwendungen
Treatment of SARS-CoV-2 (COVID-19)
- Application Summary: Galidesivir has been studied for its potential use in treating SARS-CoV-2 infection, the virus responsible for the COVID-19 pandemic . It is a broad-spectrum antiviral compound with demonstrated in vitro and in vivo efficacy against several RNA viruses .
- Methods of Application: In a study, the efficacy of Galidesivir was tested in the Syrian golden hamster model of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection . Treatment with Galidesivir reduced lung pathology in infected animals compared with untreated controls when treatment was initiated 24 h prior to infection .
- Results: The study showed that Galidesivir could potentially be used as a medical intervention for a range of acute viral illnesses, including coronaviruses .
Treatment of Yellow Fever
- Application Summary: Galidesivir has shown potential in the treatment of Yellow Fever . Yellow Fever is a serious infectious disease, endemic to tropical areas of Africa and Central and South America .
- Methods of Application: Galidesivir was evaluated in a Phase 1 clinical trial for safety, tolerability, and pharmacokinetics . The drug was administered intramuscularly (IM) to healthy subjects .
- Results: The trial found that Galidesivir was safe and well-tolerated .
Treatment of Ebola
- Application Summary: Galidesivir has been studied for its potential use in treating Ebola . Ebola is a severe and often fatal illness in humans.
- Results: The development of Galidesivir for Ebola treatment is supported by the National Institute of Allergy and Infectious Diseases (NIAID) .
Treatment of Marburg Virus Disease
- Application Summary: Galidesivir has shown potential in the treatment of Marburg virus disease . Marburg virus is a highly infectious and deadly pathogen, causing severe viral hemorrhagic fever.
- Results: Galidesivir has shown to increase survival in a hamster model of Marburg virus infection .
Treatment of Rift Valley Fever
- Application Summary: Galidesivir has been studied for its potential use in treating Rift Valley Fever . Rift Valley Fever is a viral disease that primarily affects animals but can also infect humans.
- Results: Galidesivir has shown to increase survival in animal models infected with the Rift Valley Fever virus .
Treatment of Other RNA Viruses
- Application Summary: Galidesivir is a broad-spectrum antiviral drug that has shown effectiveness against a range of RNA virus families, including bunyaviruses, arenaviruses, paramyxoviruses, coronaviruses, flaviviruses, and phleboviruses .
- Results: The results of Galidesivir’s effectiveness against these RNA viruses are promising, but more research is needed .
Treatment of Hepatitis C
- Application Summary: Galidesivir was originally intended as a treatment for Hepatitis C . Hepatitis C is a viral infection that causes liver inflammation, sometimes leading to serious liver damage.
- Results: The development of Galidesivir for Hepatitis C treatment is supported by BioCryst Pharmaceuticals .
Treatment of Zika Virus
- Application Summary: Galidesivir has shown potential in the treatment of Zika virus . Zika virus is a mosquito-borne flavivirus that was first identified in Uganda in 1947 in monkeys.
- Methods of Application: Galidesivir was tested against Zika virus in a mouse model .
- Results: Galidesivir abrogated viremia in Zika virus–infected rhesus Macaques .
Treatment of Filovirus Infections
- Application Summary: Galidesivir has been developed as a potential treatment for deadly filovirus infections . Filoviruses are a family of viruses that are associated with severe hemorrhagic fever in humans.
- Results: Galidesivir has been demonstrated to protect against both Ebola and Marburg viruses in both rodents and monkeys, even when administered up to 48 hours after infection .
Treatment of Orthomyxoviruses
- Application Summary: Galidesivir has shown broad-spectrum antiviral effectiveness against a range of RNA virus families, including orthomyxoviruses .
- Results: The results of Galidesivir’s effectiveness against orthomyxoviruses are promising, but more research is needed .
Treatment of Picornaviruses
- Application Summary: Galidesivir has shown broad-spectrum antiviral effectiveness against a range of RNA virus families, including picornaviruses .
- Results: The results of Galidesivir’s effectiveness against picornaviruses are promising, but more research is needed .
Treatment of Togavirus Infections
- Application Summary: Galidesivir has shown broad-spectrum antiviral effectiveness against a range of RNA virus families, including togaviruses .
- Results: The results of Galidesivir’s effectiveness against togaviruses are promising, but more research is needed .
Treatment of Bunyavirus Infections
- Application Summary: Galidesivir has shown broad-spectrum antiviral effectiveness against a range of RNA virus families, including bunyaviruses .
- Results: The results of Galidesivir’s effectiveness against bunyaviruses are promising, but more research is needed .
Treatment of Orthomyxovirus Infections
- Application Summary: Galidesivir has shown broad-spectrum antiviral effectiveness against a range of RNA virus families, including orthomyxoviruses .
- Results: The results of Galidesivir’s effectiveness against orthomyxoviruses are promising, but more research is needed .
Treatment of Picornavirus Infections
Safety And Hazards
Zukünftige Richtungen
Galidesivir is one of several antiviral drugs being tested for coronavirus disease 2019 . On April 9, 2020, BioCryst opened enrollment into a randomized, double-blind, placebo-controlled clinical trial to assess the safety, clinical impact, and antiviral effects of Galidesivir in patients with COVID-19 .
Eigenschaften
IUPAC Name |
(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFDITJFBUXZQN-KUBHLMPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Galidesivir works by binding to viral RNA polymerase where the natural nucleotide would bind, leading to the structural change in the viral enzyme due to altered electrostatic interactions. Disruption of viral RNA polymerase activity results in premature termination of the elongating RNA strand. | |
Record name | Galidesivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Galidesivir | |
CAS RN |
249503-25-1 | |
Record name | Immucillin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249503251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galidesivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GALIDESIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLF97F86A7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.